molecular formula C15H9Cl2F3N4O B2962038 3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine CAS No. 2085690-40-8

3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine

Cat. No.: B2962038
CAS No.: 2085690-40-8
M. Wt: 389.16
InChI Key: SOSGSKUSHZPWIM-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are largely dependent on the identity of the desired target compound . For instance, 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely influenced by the presence of a fluorine atom and a pyridine in their structure . For instance, the compound “3-chloro-2-methoxy-5-(trifluoromethyl)pyridine” has a predicted density of 1.390±0.06 g/cm3, a boiling point of 173 °C, a flashing point of 223.4°C, and a vapor pressure of 3.82E-08mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine, due to its complex structure, has been the subject of synthesis and structural analysis to understand its molecular geometry and potential applications. For instance, the analysis of similar compounds has led to insights into the dihedral angles formed between different rings in the molecules and how these structural aspects may influence their reactivity and interaction with other molecules. Studies on related structures have provided a foundation for understanding the molecular geometry, including angles and hydrogen bonding, which could be relevant for the applications of the target compound in materials science or medicinal chemistry (Zhang, Liu, & Shao, 2006).

Coordination Chemistry and Luminescence

Research on coordination compounds involving pyridine and triazole derivatives, similar to the compound , has expanded our understanding of their potential in developing luminescent materials and in organometallic chemistry. For example, rhenium(I) complexes with pyridyl-triazole ligands have been synthesized, showcasing variations in luminescence based on the electronic properties of the complexes. Such studies illuminate the potential use of this compound in designing new luminescent materials or catalysts (Anderson et al., 2013).

Antioxidant Properties

Investigations into derivatives of pyridine and triazole have also explored their antioxidant and antiradical activities, suggesting potential applications in pharmaceuticals or materials science. For example, compounds structurally related to this compound have been synthesized and evaluated for their antioxidant properties, highlighting the importance of these chemical frameworks in developing therapeutic agents or protective materials (Bekircan et al., 2008).

Synthetic Methodologies and Reactions

The development of synthetic methodologies involving chloro-, pyridine-, and triazole-containing compounds is crucial for advancing the field of organic synthesis. Research on similar molecules has led to new reactions and synthetic strategies, providing a blueprint for the synthesis and functionalization of compounds like this compound. This is essential for its application in material science, pharmaceuticals, and agrochemicals (Ghelfi et al., 2003).

Safety and Hazards

The safety and hazards associated with TFMP derivatives are largely dependent on the specific compound. For instance, some compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .

Properties

IUPAC Name

3-chloro-2-[[4-(4-chlorophenyl)triazol-1-yl]methoxy]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N4O/c16-11-3-1-9(2-4-11)13-7-24(23-22-13)8-25-14-12(17)5-10(6-21-14)15(18,19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSGSKUSHZPWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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